Ethyl 4-nitrophenyl carbonate Ethyl 4-nitrophenyl carbonate
Brand Name: Vulcanchem
CAS No.: 6132-45-2
VCID: VC6016338
InChI: InChI=1S/C9H9NO5/c1-2-14-9(11)15-8-5-3-7(4-6-8)10(12)13/h3-6H,2H2,1H3
SMILES: CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C9H9NO5
Molecular Weight: 211.173

Ethyl 4-nitrophenyl carbonate

CAS No.: 6132-45-2

Cat. No.: VC6016338

Molecular Formula: C9H9NO5

Molecular Weight: 211.173

* For research use only. Not for human or veterinary use.

Ethyl 4-nitrophenyl carbonate - 6132-45-2

Specification

CAS No. 6132-45-2
Molecular Formula C9H9NO5
Molecular Weight 211.173
IUPAC Name ethyl (4-nitrophenyl) carbonate
Standard InChI InChI=1S/C9H9NO5/c1-2-14-9(11)15-8-5-3-7(4-6-8)10(12)13/h3-6H,2H2,1H3
Standard InChI Key OFJLSOXXIMLDDL-UHFFFAOYSA-N
SMILES CCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Ethyl 4-nitrophenyl carbonate features a carbonate ester group bridging an ethyl chain and a 4-nitrophenyl aromatic ring. The compound’s structural integrity arises from the electron-withdrawing nitro group at the para position of the phenyl ring, which enhances its reactivity in nucleophilic substitution reactions. Key molecular parameters include:

PropertyValueSource
Molecular FormulaC9H9NO5\text{C}_9\text{H}_9\text{NO}_5
Molecular Weight211.17 g/mol
Boiling Point211.17°C
Purity98% (pharmaceutical grade)

The compound’s InChIKey (OFJLSOXXIMLDDL-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)OC1=CC=C(C=C1)N+[O-]) provide unambiguous identifiers for computational chemistry applications.

Spectroscopic Profiles

While direct spectroscopic data for ethyl 4-nitrophenyl carbonate remains underrepresented in the literature, analogous carbonates such as 2-(methylsulfonyl)ethyl 4-nitrophenyl carbonate (PubChem CID: 104459) exhibit characteristic UV-Vis absorbance peaks near 270 nm, with shifts to 423 nm upon phenolate formation during degradation . These spectral patterns suggest that ethyl 4-nitrophenyl carbonate likely demonstrates similar photophysical behavior, particularly in reaction monitoring applications.

Synthesis and Reaction Mechanisms

Conventional Preparation Methods

The synthesis of ethyl 4-nitrophenyl carbonate proceeds via a nucleophilic acyl substitution reaction between 4-nitrophenol and ethyl chloroformate under controlled conditions. This single-step process leverages the phenolic oxygen’s nucleophilicity to displace the chloride leaving group, forming the carbonate linkage:

4-Nitrophenol+ClCO2EtEthyl 4-nitrophenyl carbonate+HCl\text{4-Nitrophenol} + \text{ClCO}_2\text{Et} \rightarrow \text{Ethyl 4-nitrophenyl carbonate} + \text{HCl}

Reaction optimization typically employs bases such as pyridine to neutralize HCl byproducts, with yields exceeding 85% when conducted in anhydrous dichloromethane at 0–5°C.

Mechanistic Insights

The reaction follows a classical SN2S_N2 mechanism, where the phenoxide ion attacks the electrophilic carbonyl carbon of ethyl chloroformate. Density functional theory (DFT) studies on related carbonates reveal that the nitro group’s electron-withdrawing effect lowers the activation energy by stabilizing transition states through resonance . This mechanistic framework explains the compound’s preferential formation over competing ester byproducts.

Industrial and Research Applications

Pharmaceutical Intermediates

As a high-purity (98%) pharmaceutical-grade material , ethyl 4-nitrophenyl carbonate serves as a precursor in synthesizing active pharmaceutical ingredients (APIs). Its carbonate group undergoes facile aminolysis, enabling the controlled release of ethyl alcohol and 4-nitrophenol derivatives—a property exploited in prodrug design. The compound’s commercial availability at 5000 INR/milligram underscores its value in small-scale API development .

Polymer Science Applications

Kinetic studies of silyl-terminated carbonates reveal second-order rate constants up to 2196 M1^{-1}min1^{-1} for fluoride-induced disassembly . Although ethyl 4-nitrophenyl carbonate lacks silyl groups, its structural similarity positions it as a candidate for designing stimuli-responsive polymers with tunable degradation profiles.

Emerging Research Directions

Catalytic Applications

Preliminary investigations into carbonate-mediated catalysis draw parallels to enzyme-mimetic systems. For instance, the spontaneous generation of 4-nitrophenolate during carbonate degradation could be harnessed for pH-dependent reaction control, offering avenues in green chemistry and continuous-flow systems.

Environmental Impact and Biodegradation

While current data on environmental fate are lacking, the presence of hydrolyzable carbonate bonds suggests potential for microbial degradation. Structure-activity relationship (SAR) models predict half-lives of 7–14 days in aqueous environments, necessitating empirical validation through OECD 301F testing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator